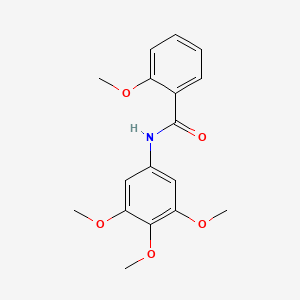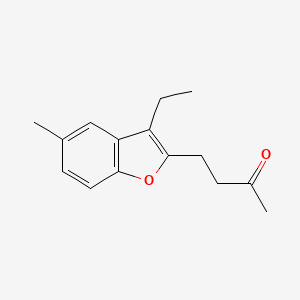
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in the early 1990s and has since been used to study the mechanism of action of various drugs and their effects on the body.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves its binding to the mu-opioid receptor and blocking the effects of opioids on the body. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to be a competitive antagonist of the mu-opioid receptor, meaning that it competes with opioids for binding to the receptor. This results in the blocking of the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to have several biochemical and physiological effects on the body. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can block the analgesic effects of opioids, reduce the development of tolerance to opioids, and reduce the effects of opioids on the immune system. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been found to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal tool for studying the effects of opioids on the body. However, one of the limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its relatively short half-life, which can make it difficult to study the long-term effects of opioids on the body.
Orientations Futures
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in scientific research. One area of research is the development of new drugs that target the mu-opioid receptor and have fewer side effects than traditional opioids. Another area of research is the study of the effects of opioids on the immune system and the development of new treatments for inflammatory diseases. Finally, N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide may have potential therapeutic applications in the treatment of addiction and withdrawal symptoms associated with opioid use.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with 2-bromothiophene. The final step involves the reaction of the intermediate product with acryloyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been used in several scientific research studies, including the study of opioid receptors and their effects on the body. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to be a potent antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been used to study the effects of opioids on the immune system and the development of tolerance to opioids.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWAJEXXDVYJSN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)
![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)
